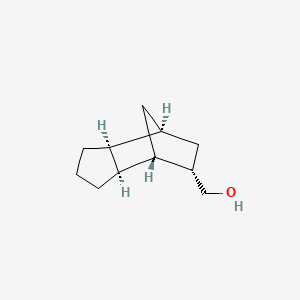

4,7-Methano-1H-indene-5-methanol, octahydro-, (3aR,4R,5R,7R,7aR)-rel-

Description

This compound is a bicyclic sesquiterpene derivative with a methanol substituent at the 5-position of the indene core. Its stereochemistry, defined by the relative configurations (3aR,4R,5R,7R,7aR), plays a critical role in its physical and chemical properties. The octahydro-4,7-methano scaffold imparts rigidity, while the methanol group introduces polarity, influencing solubility and reactivity. Applications span fragrance formulations, pharmaceutical intermediates, and agrochemicals .

Properties

CAS No. |

56942-93-9 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

[(1S,2S,6S,7S,8S)-8-tricyclo[5.2.1.02,6]decanyl]methanol |

InChI |

InChI=1S/C11H18O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h7-12H,1-6H2/t7-,8-,9+,10+,11-/m1/s1 |

InChI Key |

HSPRVWPULGKMRC-SAVGLBRCSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@H](C1)[C@@H]3C[C@H]2C[C@@H]3CO |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3CO |

Origin of Product |

United States |

Preparation Methods

Grignard Addition to Octahydro-4,7-methano-inden-5-one

The primary synthetic route to this compound involves the nucleophilic addition of a Grignard reagent to the corresponding ketone precursor, octahydro-4,7-methano-inden-5-one.

- A flame-dried 5-L three-neck flask is equipped with a mechanical stirrer, addition funnel, condenser, and thermocouple.

- Methylmagnesium bromide (3 M in tetrahydrofuran) is charged under nitrogen atmosphere and cooled to 15–20 °C using an isopropyl alcohol cooling bath.

- Octahydro-4,7-methano-inden-5-one (4.32 mol) is added dropwise over 3–4 hours.

- The reaction mixture is allowed to warm to 25–30 °C and stirred for an additional hour.

- Quenching is performed with acetic acid and ice.

- The organic layer is separated to yield crude 5-methyl-octahydro-4,7-methano-inden-5-ol with a 90% yield.

Key data from NMR characterization:

| Chemical Shift (ppm) | Multiplicity | Proton Count | Coupling Constant (Hz) | Assignment Notes |

|---|---|---|---|---|

| 2.58 | Quartet (q) | 1 | 8.52 | Methine proton adjacent to OH |

| 1.82–1.94 | Multiplet (m) | 4 | — | Aliphatic protons |

| 1.32 | Singlet (s) | 3 | — | Methyl group |

Dehydration to Hexahydro-4,7-methano-indene Isomers

The synthesized alcohol is then subjected to acid-catalyzed dehydration to form hexahydro-4,7-methano-indene isomers.

- The crude 5-methyl-octahydro-4,7-methano-inden-5-ol is heated to 105–110 °C to distill off tetrahydrofuran solvent.

- The reaction mixture is cooled to below 40 °C.

- p-Toluenesulfonic acid (2% w/w) and toluene are added.

- The mixture is refluxed at 120–135 °C with continuous removal of water via a Bidwell trap.

- After 25–30 hours, the reaction is quenched with water and washed with sodium carbonate solution.

- Distillation affords a mixture of hexahydro-4,7-methano-indene isomers in 92% yield.

This step converts the alcohol into a mixture of 5-methylene-octahydro-4,7-methano-indene and 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methano-indene.

Hydroformylation to Octahydro-4,7-methano-1H-indene-5-acetaldehyde

The hexahydro isomer mixture can be further converted by hydroformylation to aldehyde derivatives, which are precursors to the target alcohol.

- Hexahydro-4,7-methano-indene isomers are placed in a 4-L Zipper Clave reactor with rhodium catalyst carbonyl hydrido tris(triphenylphosphine)rhodium(I).

- The reactor is flushed with nitrogen and then with syngas (CO/H2 50:50).

- The mixture is pressurized to 300 psig and heated to 120 °C.

- After ~2.5 hours, reaction completion is confirmed by gas-liquid chromatography.

- The crude product is distilled to give a 9:1 mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde with 88% total yield.

These aldehydes can subsequently be reduced to the corresponding alcohols, including the target compound.

(Source: Patent US20130109761A1)

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product(s) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Grignard addition | Octahydro-4,7-methano-inden-5-one | MeMgBr in THF, 15–30 °C, quench with HOAc/ice | 5-methyl-octahydro-4,7-methano-inden-5-ol | 90 |

| 2 | Acid-catalyzed dehydration | 5-methyl-octahydro-4,7-methano-inden-5-ol | p-Toluenesulfonic acid, toluene, reflux, water removal | Hexahydro-4,7-methano-indene isomers (mixture) | 92 |

| 3 | Hydroformylation | Hexahydro-4,7-methano-indene isomers | Rh catalyst, syngas (CO/H2), 120 °C, 300 psig | Octahydro-4,7-methano-1H-indene-5-acetaldehyde + isomer | 88 |

Analytical Data and Characterization

- NMR Spectroscopy: Proton NMR confirms the presence of characteristic methyl, methine, and methylene protons consistent with the bicyclic structure.

- Gas Chromatography: Used to monitor reaction completion and purity of intermediates.

- Distillation: Employed for purification of intermediates and final products, with boiling points around 130 °C at reduced pressure (~80 mmHg).

Additional Notes

- The stereochemistry (3aR,4R,5R,7R,7aR) is preserved through these steps due to the rigid bicyclic framework.

- The Grignard addition is performed under inert atmosphere to prevent reagent degradation.

- Hydroformylation uses a well-established rhodium catalyst system, highlighting the industrial relevance of this synthetic route.

Chemical Reactions Analysis

Types of Reactions

(3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Bromine (Br2), Chlorine (Cl2)

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, aldehydes, alkanes, and halogenated compounds .

Scientific Research Applications

(3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one

- Structure: Ketone group at the 5-position instead of methanol.

- Properties: Higher lipophilicity due to the non-polar ketone, leading to lower water solubility. IR shows a strong C=O stretch at ~1732 cm⁻¹ .

4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate (Verdyl acetate)

- Structure : Acetate ester at the 6-position; hydroxyl group absent in the target compound.

- Properties: Increased volatility compared to methanol derivatives, suitable for top-note fragrances. NMR shows acetate methyl at δ ~2.0 ppm and downfield-shifted ester carbonyl .

- Applications: Common in floral and fruity perfumes, whereas the methanol derivative may act as a fixative due to lower volatility .

4,7-Methano-1H-inden-5-amine, 3a,4,5,6,7,7a-hexahydro

- Structure: Amine group replaces methanol.

- Properties : Basic character (pKa ~9–10) enables salt formation. IR shows N-H stretches at ~3400 cm⁻¹.

- Applications: Pharmaceutical applications (e.g., amine intermediates for antibiotics) vs. the methanol derivative’s use in fragrance alcohol synthesis .

Stereochemical Variations

(3aR,4R,5S,7S,7aS)-2-Acetyl-7,7a-dihydroxy-3a,4-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-inden-5-yl acetate

- Structure : 5S configuration with acetyl and hydroxyl groups.

- Properties : Enhanced hydrogen bonding capacity due to diol groups, increasing solubility in polar solvents. [α]D values differ significantly (e.g., -7.3 for related compounds ).

(3aR,4R,7R,7aR)-Octahydro-5H-4,7-methanoinden-5-one

- Structure : Ketone at 5-position with identical stereochemistry to the target compound.

- Properties : Similar rigidity but altered reactivity (e.g., susceptibility to nucleophilic attack at carbonyl).

- Applications: Intermediate in terpene synthesis; the methanol derivative’s hydroxyl group allows further derivatization (e.g., esterification) .

Halogenated Derivatives

4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene

- Structure : Hexachloro substitution on the indene core.

- Properties : Increased molecular weight (338.87 g/mol) and density. Chlorine atoms enhance stability and flame retardancy.

- Applications: Potential use in pesticides or polymers, diverging from the methanol derivative’s role in consumer products .

Physicochemical Data Comparison

*Estimated based on similar structures.

Biological Activity

4,7-Methano-1H-indene-5-methanol, octahydro-, (3aR,4R,5R,7R,7aR)-rel- is a compound with significant potential in various biological applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

- Molecular Formula: CHO

- Molecular Weight: 166.263 g/mol

- CAS Number: 56942-93-9

This compound has been observed to influence various cellular processes significantly. Its biochemical properties include:

- Cell Signaling Pathways: The compound modulates specific signaling pathways that are crucial for cellular communication and function.

- Gene Expression: It has been shown to affect the transcription of genes involved in various metabolic and physiological processes.

- Cellular Metabolism: The compound can alter metabolic flux by influencing enzyme activity and metabolite levels.

Impact on Cell Proliferation and Differentiation

4,7-Methano-1H-indene-5-methanol has been observed to impact cell proliferation and differentiation. In laboratory studies:

- Low Doses: Minimal adverse effects were noted.

- High Doses: Toxicity and adverse effects were more pronounced, indicating a threshold effect where dosage is critical for safety and efficacy.

The molecular mechanism of action involves interactions with biomolecules:

- Enzyme Interaction: The compound can bind to enzymes, either inhibiting or activating their functions. This binding is facilitated by its unique structural features that allow it to fit into enzyme active sites.

- Transcription Factors: It influences gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

Research indicates that the effects of this compound can change over time:

- Stability: Under controlled conditions, the compound remains stable but may degrade over extended periods.

- Long-term Effects: Sustained changes in gene expression and metabolic activity have been documented in long-term studies.

Metabolic Pathways

This compound participates in various metabolic pathways:

- It interacts with specific enzymes leading to the formation of intermediate metabolites that are crucial for further biochemical reactions.

Common Reagents and Conditions

| Reaction Type | Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (acidic/basic medium) | Ketones, carboxylic acids |

| Reduction | Lithium aluminum hydride (anhydrous ether) | Alcohols, amines |

| Substitution | Alkyl halides (in presence of base) | Halides, ethers |

Scientific Research Applications

The compound has several applications across different fields:

- Chemistry: Used as a building block in synthesizing complex organic molecules.

- Biology: Investigated for potential biological activity and interactions with biomolecules.

- Medicine: Explored for therapeutic properties and as a precursor in drug synthesis.

- Industry: Utilized in producing specialty chemicals and materials .

Study on Cellular Effects

A study demonstrated that at varying dosages in animal models:

- Low doses resulted in enhanced cell viability.

- High doses led to significant toxicity markers being expressed.

Research on Gene Expression

Another study focused on the gene expression modulation by this compound revealed:

- Specific genes related to metabolism were upregulated at optimal doses while downregulated at toxic levels.

Q & A

Basic: What are the recommended synthetic routes for obtaining high-purity 4,7-Methano-1H-indene-5-methanol, octahydro-, and how are these methods validated?

The synthesis typically involves multi-step organic reactions, such as Diels-Alder cycloaddition or catalytic hydrogenation, to construct the bicyclic framework. For example, stereoselective reduction of ketone intermediates or functional group transformations (e.g., hydroxylation) can yield the target compound. Validation relies on spectroscopic characterization :

- NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry.

- IR spectroscopy to identify functional groups (e.g., -OH, -CH₂OH) by matching peaks to reference data .

- Mass spectrometry for molecular weight confirmation.

Purity is assessed via HPLC with chiral columns to ensure enantiomeric excess >98% .

Basic: What spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

- X-ray crystallography : Provides unambiguous stereochemical assignment by resolving the crystal structure .

- NMR spectroscopy :

- Vibrational circular dichroism (VCD) : Differentiates enantiomers by analyzing IR absorption differences in chiral environments .

Advanced: How can researchers address discrepancies in reported vibrational spectra (e.g., IR) for this compound across different studies?

Discrepancies often arise from variations in sample preparation (e.g., solvent polarity, solid vs. solution phase) or instrument calibration. To resolve these:

- Reference NIST spectra : Compare experimental IR data with standardized NIST databases, which provide high-resolution spectra under controlled conditions .

- Control experiments : Replicate studies using identical solvents (e.g., DMSO, CCl₄) and sample concentrations.

- Computational modeling : Simulate IR spectra via density functional theory (DFT) to validate experimental peaks .

Advanced: What computational methods are suitable for predicting the reactivity of functional groups in this compound under varying conditions?

- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack on the methanol group) by analyzing frontier molecular orbitals (HOMO/LUMO) and transition states .

- Molecular dynamics (MD) simulations : Model solvation effects on reactivity in polar vs. nonpolar solvents.

- Docking studies : If bioactivity is explored, simulate ligand-receptor interactions to identify pharmacophoric motifs .

Basic: What are the key solubility and stability parameters that influence experimental design with this compound?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxyl and methanol groups. Limited solubility in hexane or ether .

- Stability :

- pH sensitivity : The hydroxyl group may undergo protonation/deprotonation in acidic/basic media, altering reactivity .

Advanced: How can in vitro bioactivity assays be optimized to evaluate this compound's potential pharmacological applications?

- Cell-based assays : Use HEK293 or HeLa cells to test cytotoxicity (via MTT assay) and IC₅₀ values.

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., esterification of -CH₂OH) to identify critical functional groups .

- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Advanced: What strategies resolve contradictions in enantiomeric excess data from different chiral separation techniques?

- Cross-validation : Compare results from chiral HPLC, capillary electrophoresis, and polarimetry.

- NMR chiral shift reagents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomer signals .

- Crystallographic analysis : Determine enantiopurity via single-crystal X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.